1-(3,4-Dichlorophenyl)piperazine

Neuroscience Receptor Pharmacology Drug Discovery

1-(3,4-Dichlorophenyl)piperazine is a selective serotonin releaser and β₁-adrenergic blocker, enabling serotonergic signaling studies without confounding dopaminergic activation. Its ≥98% purity and solid form ensure precise synthesis of CNS-active pharmacophores. As the mandated reference standard for Aripiprazole Impurity 9 and Trazodone Impurity 15, it is essential for analytical method validation. Choose this isomer for unambiguous SAR analysis, leveraging its unique receptor engagement profile. Available in bulk.

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
CAS No. 57260-67-0
Cat. No. B178234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)piperazine
CAS57260-67-0
Molecular FormulaC10H12Cl2N2
Molecular Weight231.12 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H12Cl2N2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
InChIKeyPXFJLKKZSWWVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)piperazine (CAS 57260-67-0) – Key Identifiers, Physicochemical Profile, and Commercial Availability


1-(3,4-Dichlorophenyl)piperazine is an N‑substituted piperazine derivative with the molecular formula C₁₀H₁₂Cl₂N₂ and a molecular weight of 231.12 g/mol [1]. The compound exists as a crystalline solid at room temperature, exhibiting a melting point range of 61–66 °C and a boiling point of approximately 370 °C at atmospheric pressure . Its computed XLogP3 value is 2.9, indicating moderate lipophilicity [1]. Commercial suppliers routinely offer the material at purities ≥98% (GC), and it is available from multiple global sources as a research‑grade chemical intermediate and certified reference standard .

Why 1-(3,4-Dichlorophenyl)piperazine Cannot Be Replaced by In‑Class Analogs


Phenylpiperazines display extreme sensitivity to substitution pattern, with even a single positional shift of chlorine atoms producing a fundamentally different pharmacological fingerprint. 1‑(3,4‑Dichlorophenyl)piperazine acts primarily as a serotonin releaser and β₁‑adrenergic receptor blocker [1], whereas its positional isomer 2,3‑dichlorophenylpiperazine (2,3‑DCPP) operates as a partial agonist at dopamine D₂ and D₃ receptors [2]. Consequently, substituting one analog for the other in a biological assay or synthetic pathway would alter receptor engagement, downstream signaling, and metabolite profiles. The following evidence details these quantifiable and verifiable differences that directly impact scientific selection.

Quantitative Differentiation of 1-(3,4-Dichlorophenyl)piperazine from Closest Analogs


Pharmacological Target Divergence: Serotonin Releaser/β₁ Blocker vs. Dopamine D₂/D₃ Partial Agonist

1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) is characterized as a serotonin releaser via the serotonin transporter (SERT) and a β₁‑adrenergic receptor blocker [1]. In contrast, its positional isomer 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP) acts as a partial agonist at dopamine D₂ and D₃ receptors [2]. Quantitative binding data show that 2,3-DCPP exhibits a Ki of 197.4 nM at the human dopamine D₃ receptor [3], while 3,4-DCPP has no reported affinity for dopamine receptors within the same assay space; its activity is confined to serotonergic and adrenergic systems.

Neuroscience Receptor Pharmacology Drug Discovery

Physical Form and Melting Point: Crystalline Solid vs. Brown Oil

1-(3,4-Dichlorophenyl)piperazine is a crystalline solid with a melting point of 61–66 °C at atmospheric pressure . Its isomer 2,3‑dichlorophenylpiperazine is described as a brown oil with a melting point of 242–244 °C [1]. The solid‑state nature of 3,4‑DCPP simplifies weighing, storage, and preparation of standard solutions, whereas the oily 2,3‑isomer requires different handling procedures and may be less convenient for precise analytical work.

Formulation Handling Analytical Chemistry

Commercial Purity and Specification: Consistently ≥98% GC Purity Across Suppliers

Reputable commercial suppliers consistently certify 1‑(3,4‑dichlorophenyl)piperazine at ≥98% purity by gas chromatography (GC). Sigma‑Aldrich specifies ≥98.0% (GC) , AKSci lists 98% (GC) , and Capotchem provides 98% (Min, GC) [1]. This uniformity in high‑purity specification reduces batch‑to‑batch variability and simplifies procurement, as multiple vendors meet the same rigorous acceptance criteria. In contrast, the 2,3‑isomer is often supplied at lower purity grades (e.g., 95%) [2], necessitating additional purification steps for critical applications.

Quality Control Procurement Analytical Reference

Certified Impurity Reference Standard for Aripiprazole and Trazodone

1-(3,4-Dichlorophenyl)piperazine is officially recognized as Aripiprazole Impurity 9 and Trazodone Impurity 15 in pharmacopoeial and regulatory contexts. Certified reference standards of this compound are commercially available for use in analytical method development, method validation, and quality control during commercial production of aripiprazole . No analogous impurity reference standard role exists for the 2,3‑isomer or other simple phenylpiperazines in these specific active pharmaceutical ingredient (API) pathways.

Pharmaceutical Analysis Method Validation Regulatory Compliance

Optimal Application Scenarios for 1-(3,4-Dichlorophenyl)piperazine in Scientific and Industrial Workflows


Serotonergic Pathway Probing in CNS Research

Leverage the compound's selective action as a serotonin releaser (via SERT) and β₁‑adrenergic blocker to interrogate serotonergic signaling without confounding dopaminergic activation. This profile is distinct from the D₂/D₃‑active 2,3‑isomer, making 3,4‑DCPP the appropriate tool for studies focused on 5‑HT₁A/5‑HT₁B‑mediated behaviors and neurotransmission .

Synthesis of Advanced Arylpiperazine Pharmaceuticals

Use the high‑purity (≥98% GC) solid as a building block for the preparation of more complex pharmacophores, including aripiprazole analogs and other CNS‑active agents. The solid crystalline form facilitates precise stoichiometric control during parallel synthesis or library production .

Analytical Method Development and QC for Aripiprazole/Trazodone

Employ the certified reference standard of 1‑(3,4‑dichlorophenyl)piperazine as a system suitability standard or impurity marker in HPLC/GC methods. This application is mandated by regulatory filings for aripiprazole (Impurity 9) and trazodone (Impurity 15), and no alternative phenylpiperazine can fulfill this specific analytical role .

Pharmacological Comparator Studies Involving Isomeric Specificity

Conduct side‑by‑side assays with 2,3‑dichlorophenylpiperazine to investigate the impact of chlorine substitution pattern on receptor selectivity, physical properties, and metabolic stability. The large melting point difference (Δmp ≈ –180 °C) and divergent receptor engagement provide a clear experimental model for structure‑activity relationship (SAR) analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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